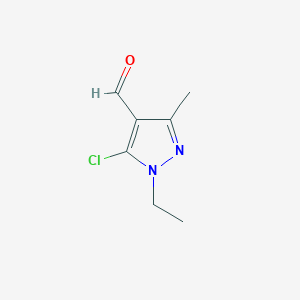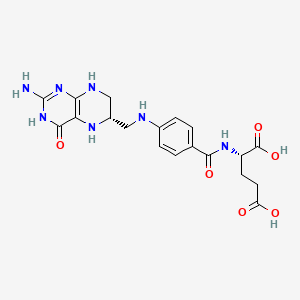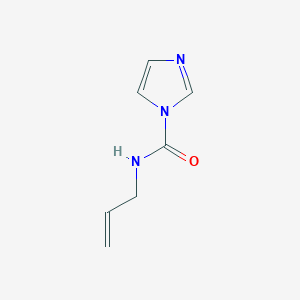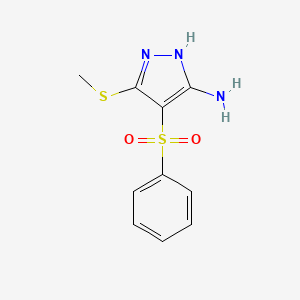
1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzenesulphonyl group at position 4 and a methylsulphanyl group at position 5, making it a unique and versatile molecule in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of catalysts such as silver or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The methylsulphanyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The benzenesulphonyl group can be reduced to a benzyl group using strong reducing agents.
Substitution: The amino group at position 3 can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, benzyl-substituted compounds, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Wirkmechanismus
The mechanism of action of 1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- involves its interaction with specific molecular targets. The benzenesulphonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The methylsulphanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-2H-pyrazol-3-ylamine: Similar structure but lacks the benzenesulphonyl and methylsulphanyl groups.
4-Methyl-2H-pyrazol-3-ylamine: Similar core structure but different substituents.
Uniqueness
1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- is unique due to the presence of both benzenesulphonyl and methylsulphanyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64824-79-9 |
|---|---|
Molekularformel |
C10H11N3O2S2 |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-3-methylsulfanyl-1H-pyrazol-5-amine |
InChI |
InChI=1S/C10H11N3O2S2/c1-16-10-8(9(11)12-13-10)17(14,15)7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13) |
InChI-Schlüssel |
GKLYGEGLNUHNLL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NNC(=C1S(=O)(=O)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


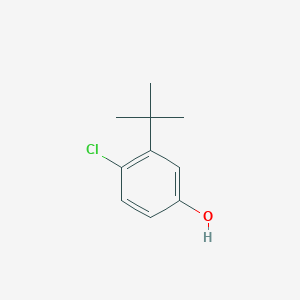
![(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanol](/img/structure/B8772502.png)
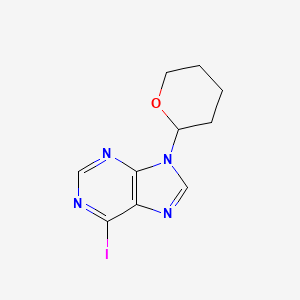
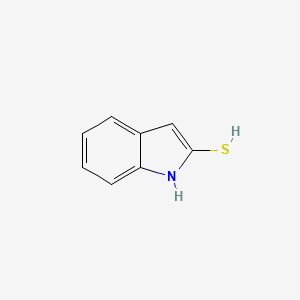
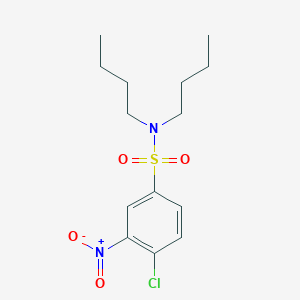
![3,4-Dichlorofuro[2,3-b]quinoline](/img/structure/B8772527.png)
![1,2,4-Oxadiazole-3-methanamine, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B8772533.png)
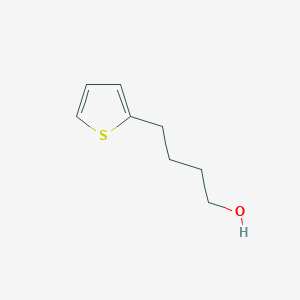
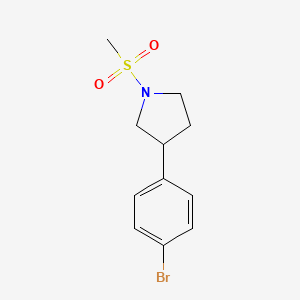
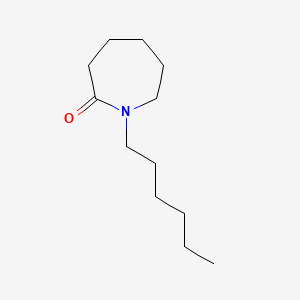
![[2,3'-Bipyridine]-6'-carboxylic acid dihydrochloride](/img/structure/B8772571.png)
